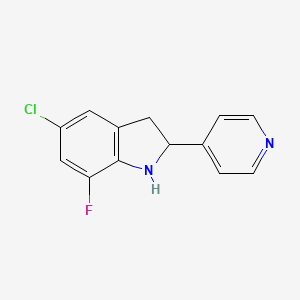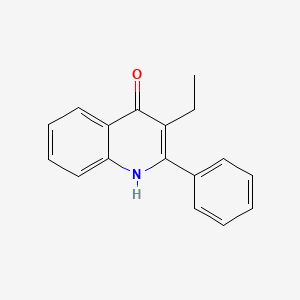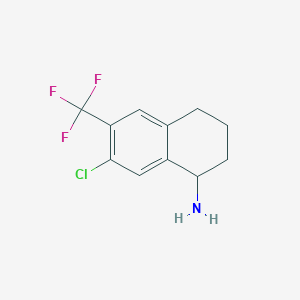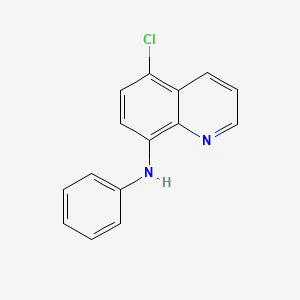
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is a chiral flavonoid derivative known for its diverse biological activities. This compound is characterized by its benzopyrone structure, which is a common motif in many naturally occurring flavonoids. The presence of a methoxy group at the 6th position and a phenyl group at the 2nd position further enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyacetophenone and benzaldehyde derivatives under acidic or basic conditions to form the flavonoid core. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding flavone or flavonol derivatives. This method ensures high yield and purity, making it suitable for large-scale production. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial biological activities.
作用機序
The biological effects of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
類似化合物との比較
Flavone: Lacks the methoxy and phenyl groups, resulting in different biological activities.
Flavonol: Contains a hydroxyl group instead of a methoxy group, which alters its chemical reactivity and biological properties.
Isoflavone: The phenyl group is positioned differently, leading to distinct biological effects.
Uniqueness: (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the phenyl group contributes to its stability and reactivity.
特性
CAS番号 |
84963-03-1 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
(2S)-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3/t16-/m0/s1 |
InChIキー |
YURQMHCZHLMHIB-INIZCTEOSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)O[C@@H](CC2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)




![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)


